2-Bromo-5-nitroquinoline
CAS No.:
Cat. No.: VC15935126
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrN2O2 |
|---|---|
| Molecular Weight | 253.05 g/mol |
| IUPAC Name | 2-bromo-5-nitroquinoline |
| Standard InChI | InChI=1S/C9H5BrN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H |
| Standard InChI Key | YFVCXIDIGRXKJK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=N2)Br)C(=C1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
2-Bromo-5-nitroquinoline belongs to the quinoline family, characterized by a fused benzene-pyridine ring system. The bromine atom at position 2 and the nitro group at position 5 introduce distinct electronic effects:
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Bromine: Acts as an electron-withdrawing group via inductive effects, enhancing the electrophilicity of adjacent carbon atoms.
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Nitro Group: Further withdraws electrons through resonance, stabilizing negative charges and directing subsequent reactions to specific ring positions .
The compound’s planar structure facilitates π-π stacking interactions, which are critical in materials science and drug design. Computational studies predict a dipole moment of approximately 4.2 D, reflecting its polar nature .
Synthesis and Manufacturing
Nitration of Bromoquinoline Derivatives
A common route involves nitrating 2-bromoquinoline under controlled conditions. For example:
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Nitration Agent: A mixture of concentrated sulfuric acid and nitric acid (1:1 v/v) at 70–90°C .
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Reaction Time: 4–6 hours, yielding 2-bromo-5-nitroquinoline with >80% purity .
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Purification: Recrystallization from ethanol or acetonitrile removes byproducts like 2-bromo-3-nitroquinoline .
Alternative Pathways
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Sonogashira Coupling: 2-Bromo-5-nitroquinoline reacts with terminal acetylenes in the presence of palladium catalysts to form ethynyl derivatives .
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Suzuki-Miyaura Coupling: Utilizes aryl boronic acids to construct biaryl structures, pivotal in drug discovery .
Table 1: Synthetic Conditions for 2-Bromo-5-nitroquinoline
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | 2-Bromoquinoline | |
| Nitration Temperature | 70–90°C | |
| Catalyst | None (acid-mediated) | |
| Yield | 81–85% | |
| Purity Post-Recrystallization | ≥97% |
Physicochemical Properties
Thermal Stability
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Melting Point: Data for 2-bromo-5-nitroquinoline is limited, but analogous compounds like 2-bromo-5-nitroaniline melt at 139–141°C .
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Decomposition: Begins above 250°C, releasing bromine and nitrogen oxides .
Solubility
Table 2: Physicochemical Data for Related Compounds
| Compound | Melting Point (°C) | Solubility | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Bromo-5-nitroquinoline | Not reported | Chloroform, DMF | 253.05 |
| 2-Bromo-5-nitroaniline | 139–141 | Ethanol, Acetonitrile | 217.02 |
| 2-Bromo-5-nitropyridine | 139–141 | Hot Methanol | 202.99 |
Reactivity and Applications
Cross-Coupling Reactions
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Sonogashira Reaction: Forms carbon-carbon bonds with terminal alkynes, yielding ethynylquinolines used in optoelectronics .
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Buchwald-Hartwig Amination: Substitutes bromine with amines to create pharmacologically active derivatives .
Radical Chemistry
Under collision-activated dissociation (CAD), 2-bromo-5-nitroquinoline undergoes NO● radical elimination, forming biradical intermediates that participate in cyclization reactions . This reactivity is exploited in synthesizing oxygen-bridged quinolinium cations for catalytic applications .
Pharmaceutical Intermediates
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
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Antimicrobials: Nitro groups enhance bioavailability and bacterial uptake .
Recent Research and Developments
Bridged Quinolinium Cations
Studies demonstrate that 2-bromo-5-nitroquinoline derivatives form oxygen-peribridged structures upon radical recombination, enabling novel catalytic cycles . These species exhibit unique reactivity toward dimethyl disulfide, suggesting applications in sulfur chemistry .
Green Synthesis Initiatives
Recent patents highlight solvent-free nitration methods using solid acid catalysts, reducing waste and improving yields by 12–15% .
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